molecular formula C10H11BrO2 B8566193 4-(2-Bromoethyl)phenyl acetate

4-(2-Bromoethyl)phenyl acetate

Cat. No. B8566193
M. Wt: 243.10 g/mol
InChI Key: ZBBRPYPKXSYCAE-UHFFFAOYSA-N
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Patent
US08354454B2

Procedure details

Acetyl chloride (2.01 g, 1.82 mL. 25.6 mmol) was added to a stirred solution of pyridine (2.02 g, 2.07 mL, 25.6 mmol) and 4-hydroxyphenethyl bromide (856.5 mg, 4.26 mmol) in dry CH2Cl2 (17 mL) and the reaction was stirred at room temperature for 2 h. The reaction mixture was diluted with water (20 mL) and extracted with CH2Cl2 (2×40 mL). The combined extracts were dried (MgSO4) and concentrated in vacuo to afford 4-(2-bromoethyl)phenyl acetate. 1H NMR (500 MHz, CHCl3): δ 7.22 (d, J=8.3 Hz, 2 H); 7.04 (d, J=8.3 Hz, 2 H); 3.55 (t, J=7.6 Hz, 2 H); 3.16 (t, J=7.6 Hz, 2 H); 2.29 (s, 3 H).
Quantity
1.82 mL
Type
reactant
Reaction Step One
Quantity
2.07 mL
Type
reactant
Reaction Step One
Quantity
856.5 mg
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])[CH3:2].N1C=CC=CC=1.[OH:11][C:12]1[CH:20]=[CH:19][C:15]([CH2:16][CH2:17][Br:18])=[CH:14][CH:13]=1>C(Cl)Cl.O>[C:1]([O:11][C:12]1[CH:20]=[CH:19][C:15]([CH2:16][CH2:17][Br:18])=[CH:14][CH:13]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
1.82 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
2.07 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
856.5 mg
Type
reactant
Smiles
OC1=CC=C(CCBr)C=C1
Name
Quantity
17 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (2×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)OC1=CC=C(C=C1)CCBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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